molecular formula C21H25N3OS B298165 N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

カタログ番号 B298165
分子量: 367.5 g/mol
InChIキー: DKZMUABPRKWHEK-OEAKJJBVSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as CYC116, is a small molecule inhibitor of Aurora kinase A and B. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division and are overexpressed in a variety of cancers. Inhibition of Aurora kinases has been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer therapy.

作用機序

N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its anticancer effects by inhibiting Aurora kinase A and B, which are involved in the regulation of cell division. Aurora kinase A is overexpressed in a variety of cancers and is associated with poor prognosis. Inhibition of Aurora kinase A induces cell cycle arrest and apoptosis in cancer cells. Aurora kinase B is also involved in cell division and plays a role in the formation of the mitotic spindle. Inhibition of Aurora kinase B leads to defects in mitosis and cell death.
Biochemical and physiological effects:
In addition to its anticancer effects, N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to have other biochemical and physiological effects. N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibits the phosphorylation of histone H3, a marker of mitosis, and induces the formation of polyploid cells. N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide also inhibits the phosphorylation of AKT, a downstream target of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer. N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

実験室実験の利点と制限

One of the advantages of N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its specificity for Aurora kinase A and B, which reduces the likelihood of off-target effects. N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to be effective at low concentrations, which reduces the risk of toxicity. However, one limitation of N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its short half-life, which may require frequent dosing.

将来の方向性

There are several future directions for the development of N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and related compounds. One direction is the development of more potent and selective inhibitors of Aurora kinases. Another direction is the combination of N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with other anticancer agents to enhance its efficacy. N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to be effective in overcoming resistance to other anticancer agents, suggesting that it may have a role in combination therapy. Finally, the development of biomarkers to predict response to N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may help to identify patients who are most likely to benefit from treatment.

合成法

The synthesis of N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the condensation of 4-pyridinecarboxaldehyde with N-cyclohexyl-3-aminopropan-1-amine to form the Schiff base, which is subsequently reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid chloride to form the final product.

科学的研究の応用

N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibits the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In vivo studies have demonstrated that N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide reduces tumor growth and increases survival in mouse models of cancer. Clinical trials have also been conducted to evaluate the safety and efficacy of N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in cancer patients.

特性

製品名

N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

分子式

C21H25N3OS

分子量

367.5 g/mol

IUPAC名

N-cyclohexyl-2-[(E)-pyridin-4-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H25N3OS/c25-20(24-16-6-2-1-3-7-16)19-17-8-4-5-9-18(17)26-21(19)23-14-15-10-12-22-13-11-15/h10-14,16H,1-9H2,(H,24,25)/b23-14+

InChIキー

DKZMUABPRKWHEK-OEAKJJBVSA-N

異性体SMILES

C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)/N=C/C4=CC=NC=C4

SMILES

C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)N=CC4=CC=NC=C4

正規SMILES

C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)N=CC4=CC=NC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。